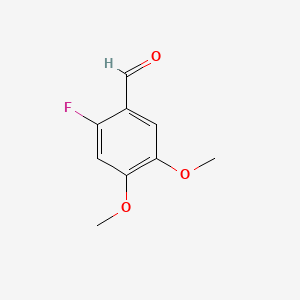

2-Fluoro-4,5-dimethoxybenzaldehyde

Description

The exact mass of the compound 2-Fluoro-4,5-dimethoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-4,5-dimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4,5-dimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBYQNVXKFMSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345312 | |

| Record name | 2-Fluoro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71924-62-4 | |

| Record name | 2-Fluoro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Fluorinated Building Block

An In-Depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzaldehyde

2-Fluoro-4,5-dimethoxybenzaldehyde, identified by CAS Number 71924-62-4 , is a highly functionalized aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and advanced organic synthesis. Also known by its synonym, 6-Fluoroveratraldehyde, this compound's strategic combination of a reactive aldehyde group, two electron-donating methoxy groups, and a bio-isosteric fluorine atom makes it a valuable precursor for a wide range of complex molecular architectures.[1]

The presence of fluorine is particularly noteworthy. The judicious incorporation of fluorine into drug candidates can profoundly influence key pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[2] This guide provides an in-depth analysis of 2-Fluoro-4,5-dimethoxybenzaldehyde, covering its physicochemical properties, a validated synthesis protocol with mechanistic insights, its critical applications in drug discovery, and essential safety and handling procedures.

PART 1: Physicochemical and Spectroscopic Properties

The compound typically presents as a white to light yellow crystalline powder.[1] Its core properties are summarized below, providing the foundational data required for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 71924-62-4 | [1][3] |

| Molecular Formula | C₉H₉FO₃ | [1][3] |

| Molecular Weight | 184.17 g/mol | [1][3][4] |

| IUPAC Name | 2-fluoro-4,5-dimethoxybenzaldehyde | [4] |

| Synonyms | 6-Fluoroveratraldehyde | [1][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 98.0 to 101.0 °C | [1] |

| Purity | ≥ 98% (GC) | [1][3] |

| SMILES | COC1=C(C=C(C(=C1)C=O)F)OC | [4] |

| InChIKey | IBBYQNVXKFMSSI-UHFFFAOYSA-N | [4] |

PART 2: Synthesis and Mechanistic Insights

The synthesis of substituted benzaldehydes often involves formylation of an activated aromatic ring. For 2-Fluoro-4,5-dimethoxybenzaldehyde, a common and effective method is the Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce an aldehyde group onto an electron-rich aromatic substrate.

The choice of this methodology is causal: the starting material, 1-fluoro-3,4-dimethoxybenzene, is highly activated towards electrophilic aromatic substitution due to the ortho- and para-directing effects of the two methoxy groups. The Vilsmeier-Haack reaction provides a mild and efficient means of formylation without requiring harsh conditions that could cleave the methoxy ethers.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system, incorporating in-process checks (TLC monitoring) and a robust purification step to ensure high purity of the final product.

Materials:

-

1-fluoro-3,4-dimethoxybenzene (1 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) is critical for the subsequent formylation.

-

Aromatic Substrate Addition: Dissolve 1-fluoro-3,4-dimethoxybenzene (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. This step is a crucial self-validation checkpoint.

-

Work-up and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated sodium acetate solution. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Neutralization and Extraction: Basify the mixture to a neutral pH with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual inorganic salts and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of Hexanes/Ethyl Acetate as the eluent. This final step is essential to achieve the high purity (>98%) required for subsequent applications.[5]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis of the target compound.

PART 3: Applications in Drug Discovery and Organic Synthesis

2-Fluoro-4,5-dimethoxybenzaldehyde serves as a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility stems from the ability to leverage the aldehyde functionality for further chemical transformations while benefiting from the electronic and steric properties imparted by the fluoro and dimethoxy substituents.

-

Pharmaceutical Synthesis: The compound is a key building block for synthesizing biologically active molecules, particularly those targeting neurological disorders.[1] The aldehyde can be readily converted into amines, imines, alcohols, or used in condensation reactions (e.g., Wittig, Knoevenagel) to construct more complex heterocyclic scaffolds, which are prevalent in active pharmaceutical ingredients (APIs).[6]

-

Enhanced Pharmacokinetics: The fluorine atom enhances metabolic stability by blocking potential sites of oxidative metabolism (e.g., cytochrome P450). It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2][7]

-

Agrochemical Development: The presence of a fluorine atom is a common feature in modern agrochemicals, where it can enhance the biological activity and stability of crop protection agents.[1]

Illustrative Application Workflow

The following diagram illustrates a hypothetical synthetic pathway where 2-Fluoro-4,5-dimethoxybenzaldehyde is used to synthesize a substituted quinazoline, a scaffold found in numerous FDA-approved drugs.

Caption: Pathway from benzaldehyde to a quinazoline core.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Fluoro-4,5-dimethoxybenzaldehyde is paramount to ensure personnel safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source: Aggregated GHS information from multiple suppliers.[4]

Safe Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[9]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after. Wash and dry hands thoroughly after handling.[9]

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[9]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[9]

Storage

-

Store in a tightly closed container in a dry, well-ventilated place.[8]

-

Recommended storage is under an inert atmosphere at 2-8°C for long-term stability.

Conclusion

2-Fluoro-4,5-dimethoxybenzaldehyde (CAS 71924-62-4) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of functional groups provides a reliable and versatile platform for constructing complex molecules with tailored biological and physical properties. Understanding its synthesis, reactivity, and safe handling is essential for any researcher aiming to leverage the power of fluorination in modern chemical design.

References

-

2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 . PubChem, National Center for Biotechnology Information. [Link]

-

The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde . Synthetic Communications. [Link]

-

Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4,5-dimethoxybenzaldehyde

Abstract

This technical guide provides an in-depth analysis of the core physical and chemical properties of 2-Fluoro-4,5-dimethoxybenzaldehyde (CAS No: 71924-62-4), a key fluorinated aromatic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes empirical data with practical, field-proven experimental protocols for property verification. We delve into the compound's identity, core physicochemical characteristics, spectroscopic profile, and safety considerations. The methodologies are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility in a research setting.

Section 1: Chemical Identity and Structural Significance

2-Fluoro-4,5-dimethoxybenzaldehyde, also known by its synonym 6-Fluoroveratraldehyde, is a trifunctionalized aromatic aldehyde.[1][2][3] Its structure is characterized by a benzaldehyde core with a fluorine atom positioned ortho to the aldehyde group, and two methoxy groups at the 4 and 5 positions. This specific arrangement of electron-withdrawing (fluorine, aldehyde) and electron-donating (methoxy) groups imparts unique reactivity and electronic properties, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of derivative compounds, a common strategy in modern drug design.[2]

| Identifier | Value | Source(s) |

| IUPAC Name | 2-fluoro-4,5-dimethoxybenzaldehyde | [1][4] |

| Synonyms | 6-Fluoroveratraldehyde, 4,5-Dimethoxy-2-fluorobenzaldehyde | [1][2][3] |

| CAS Number | 71924-62-4 | [1][2][3][5][6] |

| Molecular Formula | C₉H₉FO₃ | [1][2][6] |

| Molecular Weight | 184.17 g/mol | [2][3][6] |

| InChI Key | IBBYQNVXKFMSSI-UHFFFAOYSA-N | [1][4][5] |

Section 2: Core Physicochemical Properties

The physical state and thermal properties of a compound are foundational to its handling, purification, and reaction setup. 2-Fluoro-4,5-dimethoxybenzaldehyde is typically supplied as a solid, whose characteristics are summarized below.

| Property | Value | Notes |

| Appearance | White to light yellow powder or crystal | [2][3] Visual inspection is the primary method of confirmation. Color variation can indicate the presence of impurities. |

| Melting Point | 98 - 101 °C | [2][3] A sharp melting range is indicative of high purity. A broad range suggests impurities. |

| Boiling Point | Data not readily available | Due to its relatively high molecular weight and solid nature, it would likely require vacuum distillation to prevent decomposition. |

| Solubility | Data not readily available | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), and Ethyl Acetate (EtOAc), and sparingly soluble in non-polar solvents like hexanes. Insoluble in water. |

Section 3: Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a starting material. The key spectral features for 2-Fluoro-4,5-dimethoxybenzaldehyde are outlined below.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that offer structural clues. For this compound, the molecular ion peak [M]⁺ is expected at m/z 184. The PubChem database indicates key fragments observed in GC-MS analysis at m/z 183, 169, and 113, corresponding to the loss of H•, CH₃•, and C₂H₂O respectively.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. An Attenuated Total Reflectance (ATR) IR spectrum is available in the PubChem database.[1] The expected characteristic absorption bands are:

-

~2850-2750 cm⁻¹: Aldehyde C-H stretch (a pair of weak bands).

-

~1680-1700 cm⁻¹: A strong C=O stretch for the aromatic aldehyde. The conjugation and ortho-fluoro substitution influence this position.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1275-1200 cm⁻¹ & ~1020-1075 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy ether groups.

-

~1250-1100 cm⁻¹: C-F stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While specific spectra are not publicly indexed, the expected signals can be predicted based on the structure.

-

¹H NMR (in CDCl₃, predicted):

-

~10.3 ppm: A singlet (or doublet due to coupling with ortho-F) for the aldehyde proton (-CHO).

-

~7.4 ppm: A singlet (or doublet) for the aromatic proton at C6 (ortho to the aldehyde).

-

~6.8 ppm: A singlet (or doublet) for the aromatic proton at C3 (ortho to the fluorine).

-

~3.9 ppm: Two distinct singlets, each integrating to 3H, for the two methoxy group protons (-OCH₃). Their chemical environments are different.

-

-

¹³C NMR (in CDCl₃, predicted):

-

~188 ppm: Aldehyde carbonyl carbon (C=O).

-

~160-140 ppm: Aromatic carbons attached to F and O (C-F, C-O), showing C-F coupling.

-

~120-100 ppm: Aromatic carbons attached to H (C-H).

-

~56 ppm: Methoxy carbons (-OCH₃).

-

Section 4: Experimental Protocols for Property Determination

This section provides actionable, step-by-step protocols for the in-house verification of the key physical properties.

Workflow for Incoming Material Verification

The following diagram outlines a standard workflow for the qualification of a new batch of 2-Fluoro-4,5-dimethoxybenzaldehyde. This ensures that the material meets the required specifications before being committed to a synthetic route.

Caption: Standard Operating Procedure for Incoming Material Qualification.

Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a digital apparatus for precision.

Methodology:

-

Calibration: Ensure the melting point apparatus is calibrated using a certified standard (e.g., caffeine, vanillin) with a known, sharp melting point.

-

Sample Preparation: Place a small, dry amount (2-3 mm height) of the crystalline compound into a capillary tube and pack it tightly by tapping on a hard surface.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~98 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min.

-

Rationale: A slow ramp rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.

-

Validation: A sharp range (≤ 2 °C) consistent with the literature value (98-101 °C) validates the sample's purity.[2][3]

Protocol: Spectroscopic Analysis Workflow

Causality: A combination of spectroscopic techniques provides an undeniable confirmation of the molecular structure. Each technique probes different aspects of the molecule, and together they form a self-validating system.

Caption: Integrated workflow for spectroscopic structural verification.

Methodology Details:

-

FT-IR (ATR):

-

Preparation: Ensure the ATR crystal is clean by wiping with isopropanol. Record a background spectrum. Place a small amount of the solid sample directly onto the crystal and apply pressure.

-

Analysis: Collect the spectrum. Identify the key peaks as outlined in Section 3.2. This is a rapid, qualitative check of functional groups.

-

-

NMR (¹H, ¹³C):

-

Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Rationale: CDCl₃ is a standard solvent that dissolves many organic compounds and has a minimal proton signal. TMS provides a universal reference point.

-

Acquisition: Acquire a proton (¹H) spectrum, followed by a carbon (¹³C) spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to confirm the proton assignments. Correlate with the ¹³C spectrum.

-

-

GC-MS:

-

Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

Acquisition: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph will separate the sample from any volatile impurities.

-

Analysis: Analyze the resulting mass spectrum for the main peak. The molecular ion peak should correspond to the compound's molecular weight (184.17). Compare the fragmentation pattern to literature data to confirm identity. The GC trace also provides a quantitative measure of purity.

-

Section 5: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: 2-Fluoro-4,5-dimethoxybenzaldehyde is classified with the GHS07 pictogram (Exclamation Mark).[5] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

-

Personal Protective Equipment (PPE): Always handle this chemical while wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

-

Handling: Avoid creating dust.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3][7] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8 °C) under an inert atmosphere, noting potential air sensitivity.[2][3][5] For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are recommended to prevent potential oxidation of the aldehyde group.

Section 6: Conclusion

2-Fluoro-4,5-dimethoxybenzaldehyde is a solid crystalline compound with a melting point of approximately 98-101 °C. Its structure, confirmed through a combination of MS, IR, and NMR spectroscopy, makes it a strategic building block for synthetic chemistry. The protocols and data presented in this guide provide researchers with a robust framework for verifying the quality and identity of this compound, ensuring its effective application in research and development endeavors. Adherence to the outlined safety and handling procedures is essential for its safe utilization in the laboratory.

References

-

PubChem. (n.d.). 2-Fluoro-4,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 2-Fluoro-4, 5-dimethoxybenzaldehyde, min 98% (GC). Retrieved from [Link]

Sources

- 1. 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Fluoro-4,5-dimethoxybenzaldehyde | 71924-62-4 | TCI AMERICA [tcichemicals.com]

- 4. 2-Fluoro-4,5-dimethoxybenzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 2-Fluoro-4,5-dimethoxybenzaldehyde | 71924-62-4 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

2-Fluoro-4,5-dimethoxybenzaldehyde molecular weight

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: 2-Fluoro-4,5-dimethoxybenzaldehyde

This guide serves as a comprehensive technical resource on 2-Fluoro-4,5-dimethoxybenzaldehyde. It is designed for professionals in the chemical and pharmaceutical sciences, providing in-depth information on its physicochemical properties, synthesis, characterization, applications, and safety protocols. The insights herein are grounded in established chemical principles and aim to facilitate its effective use in research and development.

Core Physicochemical Properties

2-Fluoro-4,5-dimethoxybenzaldehyde, also known by its synonym 6-Fluoroveratraldehyde, is a polysubstituted aromatic aldehyde.[1][2] The strategic placement of a fluorine atom ortho to the aldehyde group, combined with two electron-donating methoxy groups on the aromatic ring, confers unique reactivity and makes it a valuable intermediate in multi-step organic synthesis.[3]

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₉FO₃ | [1][3][4][5] |

| Molecular Weight | 184.16 g/mol | [5] |

| CAS Number | 71924-62-4 | [1][2][4][5][6] |

| Appearance | White to light yellow crystalline powder | [1][2][3] |

| Melting Point | 98-101 °C | [1][3] |

| Purity | Typically ≥98% (GC) | [1][4] |

| IUPAC Name | 2-fluoro-4,5-dimethoxybenzaldehyde |[2][5] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde is most effectively achieved via electrophilic formylation of the corresponding substituted benzene precursor. The Vilsmeier-Haack reaction is the industry-standard protocol for this transformation due to its high efficiency and use of common laboratory reagents.

Recommended Protocol: Vilsmeier-Haack Formylation

This protocol provides a self-validating workflow for the synthesis, with checkpoints and explanations grounded in reaction mechanism.

Expertise & Experience: The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the "Vilsmeier reagent"), which then undergoes an electrophilic aromatic substitution with an electron-rich aromatic ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. The choice of 1-fluoro-3,4-dimethoxybenzene as the starting material is critical, as the combined electron-donating effects of the methoxy groups strongly activate the ring for formylation.

Experimental Protocol:

-

Vilsmeier Reagent Formation:

-

In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 50 mL).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a white solid indicates the successful generation of the Vilsmeier reagent.

-

Causality Check: Precise temperature control is crucial to prevent the decomposition of the thermally sensitive Vilsmeier reagent, which would lead to diminished yields.

-

-

Electrophilic Aromatic Substitution:

-

Dissolve 1-fluoro-3,4-dimethoxybenzene (1 equivalent) in anhydrous Dichloromethane (DCM, 50 mL).

-

Add the solution of the starting material dropwise to the cold Vilsmeier reagent suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Trustworthiness: Reaction progress must be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7). This step hydrolyzes the iminium intermediate to the aldehyde.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the final product as a crystalline solid.

-

Caption: Vilsmeier-Haack synthesis workflow for 2-Fluoro-4,5-dimethoxybenzaldehyde.

Spectroscopic Characterization and Validation

Structural confirmation and purity assessment are critical validation steps. The following table summarizes the expected spectroscopic data for verifying the identity of the title compound.

Table 2: Expected Spectroscopic Data

| Technique | Characteristic Signals and Interpretation |

|---|---|

| ¹H NMR | δ ~10.3 ppm (d, 1H): Aldehyde proton (CHO), doublet due to coupling with ortho fluorine. δ ~7.4 ppm (d, 1H) & ~6.8 ppm (d, 1H): Aromatic protons (Ar-H), showing characteristic splitting from each other and coupling to fluorine. δ ~3.9 ppm (s, 6H): Two distinct singlets for the two methoxy group protons (OCH₃). |

| ¹³C NMR | δ ~188 ppm: Aldehyde carbonyl carbon (CHO). δ ~155 ppm (d, J ≈ 250 Hz): Carbon directly bonded to fluorine (C-F), exhibiting a large one-bond coupling constant. δ ~154-110 ppm: Aromatic carbons. δ ~56 ppm: Methoxy carbons (OCH₃). |

| IR (cm⁻¹) | ~1680 cm⁻¹: Strong C=O stretch, characteristic of an aromatic aldehyde. ~1270 & 1030 cm⁻¹: Strong C-O stretches from the ether linkages of the methoxy groups. |

| Mass Spec (EI) | m/z 184: Molecular ion peak (M⁺). m/z 183: (M-H)⁺ fragment. m/z 155: (M-CHO)⁺ fragment. |

Authoritative Grounding: The predicted NMR and IR signals are based on established principles of spectroscopy. The large ¹³C-F coupling constant is a definitive diagnostic feature for fluoroaromatic compounds. These data points provide a robust system for validating the successful synthesis and purity of the compound.

Applications in Drug Discovery and Materials Science

2-Fluoro-4,5-dimethoxybenzaldehyde is not an end product but a high-value building block.[3] Its utility stems from the combination of the reactive aldehyde handle and the specifically substituted aromatic ring.

-

Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical agents.[3] The aldehyde group is readily converted into other functional groups or used in condensation reactions to build complex heterocyclic scaffolds, which are common in modern drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[3]

-

Organic and Materials Science: The compound is used in the construction of complex molecules and fluorinated compounds for agrochemicals and fine chemicals.[3] It is also of interest in materials science for creating advanced polymers or specialty dyes with unique electronic or optical properties.[3]

Caption: Application pathways for 2-Fluoro-4,5-dimethoxybenzaldehyde in R&D.

Safety and Handling

Proper laboratory practice is mandatory when handling this compound.

-

GHS Classification: The compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] The corresponding pictogram is GHS07 (Exclamation Mark).[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as the material can be air-sensitive.[1][6]

Trustworthiness: Always consult the most recent Material Safety Data Sheet (MSDS) provided by the supplier before handling the chemical for complete and up-to-date safety information.

References

-

Title: 2-Fluoro-4, 5-dimethoxybenzaldehyde, min 98% (GC), 1 gram Source: Oakwood Chemical URL: [Link]

-

Title: 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

- 1. 2-Fluoro-4,5-dimethoxybenzaldehyde | 71924-62-4 | TCI AMERICA [tcichemicals.com]

- 2. 2-Fluoro-4,5-dimethoxybenzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-4,5-dimethoxybenzaldehyde | 71924-62-4 [sigmaaldrich.com]

The Definitive Guide to the Structural Elucidation of 2-Fluoro-4,5-dimethoxybenzaldehyde: A Multi-technique Spectroscopic and Crystallographic Approach

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural elucidation of 2-Fluoro-4,5-dimethoxybenzaldehyde. By integrating data from a suite of advanced analytical techniques, this document provides a robust framework for the unambiguous characterization of this and other similarly substituted benzaldehyde derivatives. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering a holistic view of the molecule's structural and electronic properties.

Introduction: The Significance of 2-Fluoro-4,5-dimethoxybenzaldehyde in Modern Chemistry

2-Fluoro-4,5-dimethoxybenzaldehyde is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science.[1][2] The presence of a fluorine atom and two methoxy groups on the benzaldehyde scaffold imparts unique electronic properties, influencing its reactivity and biological activity.[1] As with any molecule destined for high-value applications, a rigorous and unequivocal determination of its three-dimensional structure is paramount. This guide provides a systematic approach to achieving this, ensuring the scientific integrity of subsequent research and development endeavors.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of 2-Fluoro-4,5-dimethoxybenzaldehyde is essential before embarking on its detailed structural analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [3] |

| Molecular Weight | 184.16 g/mol | [3] |

| IUPAC Name | 2-fluoro-4,5-dimethoxybenzaldehyde | [3] |

| CAS Number | 71924-62-4 | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 98 - 101 °C | [2] |

A Multi-faceted Approach to Structure Elucidation

Sources

A Senior Application Scientist's Guide to 2-Fluoro-4,5-dimethoxybenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4,5-dimethoxybenzaldehyde, a key fluorinated aromatic aldehyde. Its formal IUPAC name is 2-fluoro-4,5-dimethoxybenzaldehyde[1]. This document details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic rationale, explores its unique chemical reactivity, and discusses its strategic applications in modern drug development. Designed for researchers, medicinal chemists, and process development scientists, this guide integrates theoretical principles with practical, field-proven insights to facilitate its effective use as a versatile chemical intermediate.

Introduction and Strategic Importance

2-Fluoro-4,5-dimethoxybenzaldehyde (also known by synonyms such as 6-Fluoroveratraldehyde) is a polysubstituted aromatic aldehyde that has garnered significant interest as a valuable building block in organic synthesis and pharmaceutical research.[2] Its structure, featuring a reactive aldehyde, two electron-donating methoxy groups, and a strategically placed electron-withdrawing fluorine atom, imparts a unique reactivity profile. This profile makes it an advantageous precursor for complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically active agents.[2][3]

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a molecule.[2][4] As such, 2-Fluoro-4,5-dimethoxybenzaldehyde serves as a critical intermediate for introducing these benefits into novel therapeutics, with notable applications in the development of agents for neurological disorders.[2]

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in synthesis and development. The key properties of 2-Fluoro-4,5-dimethoxybenzaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-fluoro-4,5-dimethoxybenzaldehyde | PubChem[1] |

| Synonyms | 6-Fluoroveratraldehyde, 4,5-Dimethoxy-2-fluorobenzaldehyde | Chem-Impex[2] |

| CAS Number | 71924-62-4 | PubChem[1] |

| Molecular Formula | C₉H₉FO₃ | PubChem[1] |

| Molecular Weight | 184.17 g/mol | Chem-Impex[2] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[2] |

| Melting Point | 98 - 101 °C | Chem-Impex[2] |

| Purity (Typical) | ≥ 98% (by GC) | Chem-Impex[2] |

Analytical Characterization

To ensure identity and purity, which is paramount in drug development, a multi-technique analytical approach is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment, showing characteristic signals for the aldehyde proton (~9.8-10.0 ppm), two distinct methoxy singlets, and aromatic protons. ¹³C and ¹⁹F NMR provide further structural confirmation.

-

Mass Spectrometry (MS): Confirms the molecular weight (184.17 g/mol ) and provides fragmentation patterns that support the proposed structure.[5]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, most notably a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically observed around 1680-1700 cm⁻¹.[5]

-

Gas Chromatography (GC): Routinely used to assess purity, with commercial batches typically exceeding 98%.[6]

Synthesis Pathway and Mechanistic Considerations

The synthesis of substituted benzaldehydes often involves the formylation of an appropriately substituted benzene ring. A common and effective method for this transformation is the Vilsmeier-Haack reaction. This choice is predicated on its reliability for formylating electron-rich aromatic systems, such as the 1-fluoro-3,4-dimethoxybenzene precursor.

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The logical precursor for this target molecule is 1-fluoro-3,4-dimethoxybenzene. The Vilsmeier-Haack reaction introduces the aldehyde group (formylation) onto this electron-rich ring.

Caption: Proposed workflow for the synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Reagent Preparation (In Situ): Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to anhydrous N,N-dimethylformamide (DMF) at 0°C. Stir for 30 minutes to allow for the in-situ formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-fluoro-3,4-dimethoxybenzene (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Quench & Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice. This step quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 2-Fluoro-4,5-dimethoxybenzaldehyde.

Causality Behind Choices:

-

Inert Atmosphere: Prevents moisture from decomposing the highly reactive POCl₃ and Vilsmeier reagent.[5]

-

Electron-Rich Substrate: The two methoxy groups are strongly activating, making the aromatic ring sufficiently nucleophilic to attack the electrophilic Vilsmeier reagent.

-

Regioselectivity: The formylation is directed to the position ortho to the fluorine and ortho to a methoxy group. This position is electronically activated and sterically accessible.

Chemical Reactivity and Electronic Profile

The reactivity of 2-Fluoro-4,5-dimethoxybenzaldehyde is a delicate interplay between the inductive and resonance effects of its substituents. This balance dictates its utility in synthesis.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.

In this model, the dimethoxy-fluorophenyl moiety could provide crucial hydrogen bonding and hydrophobic interactions within the kinase's active site, while the rest of the molecule, built off the aldehyde, secures binding and confers selectivity. The fluorine atom could enhance binding affinity through favorable electrostatic interactions and block metabolic attack at that position, prolonging the drug's half-life.

Safety and Handling

As a laboratory chemical, 2-Fluoro-4,5-dimethoxybenzaldehyde requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

GHS Hazard Statements: According to aggregated data, the compound is associated with the following hazards:

-

Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is often refrigerated (2-8°C). [2]

Conclusion

2-Fluoro-4,5-dimethoxybenzaldehyde is a high-value chemical intermediate with a unique combination of functional groups that make it exceptionally useful for drug discovery and organic synthesis. Its well-defined reactivity, governed by the interplay of its substituents, allows for predictable and efficient incorporation into complex molecular targets. By understanding its synthesis, chemical logic, and strategic applications, researchers can leverage this powerful building block to accelerate the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 603595, 2-Fluoro-4,5-dimethoxybenzaldehyde. [Link]

-

Ladd, D. L., Gaitanopoulos, D., & Weinstock, J. (1984). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. Synthetic Communications, 15(1), 21-28. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15385138, 4-Fluoro-2,6-dimethoxybenzaldehyde. [Link]

-

Struchem. (n.d.). 2-Fluoro-4, 5-dimethoxybenzaldehyde, min 98% (GC), 1 gram. [Link]

-

Ma, Z. B., & Li, J. K. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Beijing Technology and Business University (Natural Science Edition). [Link]

Sources

The Strategic Utility of 2-Fluoro-4,5-dimethoxybenzaldehyde in Complex Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Fluoro-4,5-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable intermediate, offering a unique combination of reactivity and functionality. The presence of a fluorine atom and two methoxy groups on the benzaldehyde core imparts distinct electronic properties that can be leveraged to enhance biological activity, improve pharmacokinetic profiles, and direct the course of synthetic transformations. This guide provides an in-depth analysis of this compound, including its nomenclature, physicochemical properties, synthesis, and its application as a precursor in the synthesis of pharmaceutically relevant scaffolds.

Section 1: Nomenclature and Identification

A clear understanding of a compound's nomenclature is crucial for navigating the scientific literature and sourcing materials. 2-Fluoro-4,5-dimethoxybenzaldehyde is known by several synonyms and identifiers, which are summarized below for clarity.

Synonyms and Trade Names

The most commonly encountered synonym for 2-Fluoro-4,5-dimethoxybenzaldehyde is 6-Fluoroveratraldehyde . The name "veratraldehyde" refers to 3,4-dimethoxybenzaldehyde, and the "6-fluoro" prefix indicates the position of the fluorine atom relative to the aldehyde group. Other depositor-supplied synonyms and identifiers include:

-

4,5-DIMETHOXY-2-FLUOROBENZALDEHYDE

-

2-fluoro-4,5-dimethoxy-benzaldehyde

-

Benzaldehyde, 2-fluoro-4,5-dimethoxy-

It is important to note that while often sold under these chemical names, specific trade names are less common for this type of building block chemical, which is typically supplied by various chemical manufacturers under its systematic or common synonym.

Chemical Identifiers

For unambiguous identification, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 71924-62-4 | Chemical Abstracts Service |

| PubChem CID | 603595 | PubChem |

| EC Number | 676-950-0 | European Chemicals Agency (ECHA) |

| MDL Number | MFCD00061108 | MDL Information Systems |

| InChIKey | IBBYQNVXKFMSSI-UHFFFAOYSA-N | IUPAC |

Section 2: Physicochemical Properties and Rationale for Use

The utility of 2-Fluoro-4,5-dimethoxybenzaldehyde in synthesis is a direct consequence of its molecular structure. The interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atom and aldehyde function creates a unique electronic environment that influences its reactivity.

| Property | Value | Notes |

| Molecular Formula | C₉H₉FO₃ | |

| Molecular Weight | 184.17 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 98 - 101 °C | |

| Solubility | Soluble in many organic solvents |

The Role of Substituents

-

Aldehyde Group: As a primary functional group, the aldehyde is a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and condensations.

-

Methoxy Groups (at C4 and C5): These electron-donating groups activate the aromatic ring towards electrophilic substitution. Their presence can also influence the solubility and binding characteristics of downstream products.

-

Fluorine Atom (at C2): The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom at the ortho position to the aldehyde group has several key effects:

-

Electronic Influence: It is strongly electron-withdrawing, which can modulate the reactivity of the aldehyde and the aromatic ring.

-

Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

The combination of these substituents makes 2-Fluoro-4,5-dimethoxybenzaldehyde a particularly interesting starting material for the synthesis of bioactive molecules, such as those targeting neurological disorders.[1]

Section 3: Synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde

The preparation of 2-Fluoro-4,5-dimethoxybenzaldehyde can be achieved through various synthetic routes. A common and efficient method involves the formylation of a suitable precursor, such as 4-fluoroveratrole. The following protocol is a representative example of this transformation.

Synthetic Workflow Overview

The synthesis can be conceptually broken down into the preparation of the key intermediate, 4-fluoroveratrole, followed by its formylation to yield the target aldehyde.

Caption: General synthetic scheme for 2-Fluoro-4,5-dimethoxybenzaldehyde.

Detailed Experimental Protocol: Formylation of 4-Fluoroveratrole

This protocol describes the introduction of the aldehyde group onto the 4-fluoroveratrole ring system. One common method is ortho-lithiation followed by quenching with an electrophilic formylating agent.

Materials:

-

4-Fluoroveratrole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Initial Solution: Dissolve 4-fluoroveratrole (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. The ortho-directing effect of the fluorine and methoxy groups favors lithiation at the C2 position.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture. The temperature should be maintained at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-Fluoro-4,5-dimethoxybenzaldehyde as a crystalline solid.

Section 4: Application in the Synthesis of Heterocyclic Scaffolds

A primary application of 2-Fluoro-4,5-dimethoxybenzaldehyde is in the construction of heterocyclic systems, which form the core of many pharmaceuticals. The aldehyde functionality is an ideal electrophilic partner for condensation reactions with binucleophilic species. A key example is the synthesis of quinazoline derivatives, which are found in a variety of bioactive compounds, including the antihypertensive drug Prazosin and various kinase inhibitors used in oncology.

General Reaction: Quinazoline Synthesis

The synthesis of a 2-amino-quinazoline scaffold can be achieved by the condensation of a substituted benzaldehyde with a guanidine salt. The reaction proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent aromatization.

Caption: Workflow for the synthesis of quinazoline derivatives.

Exemplary Protocol: Synthesis of a Substituted 4-Aminoquinazoline

This protocol outlines a general procedure for the condensation of 2-Fluoro-4,5-dimethoxybenzaldehyde with guanidine hydrochloride.

Materials:

-

2-Fluoro-4,5-dimethoxybenzaldehyde (6-Fluoroveratraldehyde)

-

Guanidine hydrochloride

-

Sodium ethoxide or another suitable base

-

Ethanol or another suitable high-boiling solvent

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Fluoro-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: Add guanidine hydrochloride (1.2 equivalents) and a base such as sodium ethoxide (1.2 equivalents) to the solution. The base is necessary to liberate the free guanidine from its hydrochloride salt.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Cooling and Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate from the solution.

-

Isolation: Collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with water or another suitable solvent to induce crystallization.

-

Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether. Dry the product under vacuum to yield the desired substituted quinazoline derivative.

-

Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Section 5: Conclusion

2-Fluoro-4,5-dimethoxybenzaldehyde is a strategically valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern provides a versatile handle for the construction of complex molecules, most notably heterocyclic scaffolds like quinazolines. The presence of the fluorine atom offers the potential for enhanced metabolic stability and improved biological activity in the final products. The synthetic protocols outlined in this guide provide a foundation for researchers to utilize this compound effectively in their synthetic endeavors. As the demand for novel and more effective pharmaceuticals continues to grow, the importance of well-designed and functionalized building blocks like 2-Fluoro-4,5-dimethoxybenzaldehyde will undoubtedly increase.

References

-

PubChem. (n.d.). 2-Fluoro-4,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Labadi, A., et al. (2006). Synthesis of 6-[18F]fluoroveratraldehyde by nucleophilic halogen exchange at electron-rich precursors. Journal of Radioanalytical and Nuclear Chemistry, 270(2), 313–318.

- Furlano, D. C., & Kirk, K. L. (1986). An improved synthesis of 4-fluoroveratrole. Efficient route to 6-fluoroveratraldehyde and 6-fluoro-D,L-DOPA. The Journal of Organic Chemistry, 51(23), 4443–4445.

- Chernov, N. M., et al. (2015). Reaction of 4-Hydroxy-6H-1,3-oxazin-6-ones with Guanidine. Synthesis of New 1,3,5-Triazine Derivatives. Russian Journal of General Chemistry, 85(11), 2578–2582.

- Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.

Sources

An In-Depth Technical Guide on 2-Fluoro-4,5-dimethoxybenzaldehyde: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-4,5-dimethoxybenzaldehyde, a crucial building block in modern medicinal chemistry and organic synthesis. Moving beyond a standard Safety Data Sheet (SDS), this document offers an in-depth, practical perspective tailored for the laboratory environment. It aims to equip researchers with the knowledge to not only ensure personal and environmental safety but also to maintain the integrity of their experimental outcomes.

Core Chemical Profile and Physicochemical Properties

2-Fluoro-4,5-dimethoxybenzaldehyde (CAS No: 71924-62-4) is a substituted aromatic aldehyde. The presence of a fluorine atom and two methoxy groups on the benzaldehyde scaffold significantly influences its reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules.[1]

Table 1: Physicochemical Data of 2-Fluoro-4,5-dimethoxybenzaldehyde

| Property | Value |

| Molecular Formula | C9H9FO3[1][2] |

| Molecular Weight | 184.17 g/mol [1][3] |

| Appearance | White to light yellow crystalline powder[1][4] |

| Melting Point | 98 - 101 °C[1][4] |

| Purity | ≥ 98%[1][3] |

| Storage Temperature | Room Temperature, recommended to be stored in a cool (<15°C), dark place under an inert atmosphere.[3][4] |

Hazard Identification and GHS Classification: A Critical Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. According to the Globally Harmonized System (GHS), 2-Fluoro-4,5-dimethoxybenzaldehyde is classified as follows:

Table 2: GHS Hazard Statements

| Hazard Statement | Description |

| H315 | Causes skin irritation[2][3] |

| H319 | Causes serious eye irritation[2][3] |

| H335 | May cause respiratory irritation[2][3] |

These classifications highlight that the primary routes of accidental exposure are through skin contact, eye contact, and inhalation of dust particles. The signal word associated with this compound is "Warning".[2][3]

Caption: GHS hazard classification for 2-Fluoro-4,5-dimethoxybenzaldehyde.

Safe Handling Protocols and Exposure Control

Adherence to stringent handling protocols is non-negotiable when working with this compound. The following measures are essential to minimize exposure risks.

3.1. Engineering Controls: The First Line of Defense

All manipulations of 2-Fluoro-4,5-dimethoxybenzaldehyde should be conducted within a certified chemical fume hood to control airborne particulates. Ensure adequate ventilation in the laboratory space. Eyewash stations and safety showers must be readily accessible.

3.2. Personal Protective Equipment (PPE): A Self-Validating System

A comprehensive PPE strategy is crucial for preventing direct contact.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards. A face shield is recommended when handling larger quantities or when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

Additional Protection: For tasks with a higher risk of exposure, consider using a chemical-resistant apron and arm sleeves.

-

-

Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.

Caption: A logical workflow for handling 2-Fluoro-4,5-dimethoxybenzaldehyde with integrated PPE.

Emergency Procedures: First Aid and Accidental Release

Prompt and correct response to an emergency can significantly mitigate harm.

4.1. First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

4.2. Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills. Prevent the material from entering drains or waterways.

Fire-Fighting Measures and Stability

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Chemical Stability: The compound is stable under recommended storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. Storing under an inert atmosphere is recommended.[3][4]

-

Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological data for 2-Fluoro-4,5-dimethoxybenzaldehyde are limited. The available information indicates that it is an irritant to the skin, eyes, and respiratory system. Long-term exposure effects have not been fully investigated. Due to the lack of comprehensive ecological data, it is imperative to prevent its release into the environment.

References

-

PubChem. 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-4,5-dimethoxybenzaldehyde | 71924-62-4 [sigmaaldrich.com]

- 4. 2-Fluoro-4,5-dimethoxybenzaldehyde | 71924-62-4 | TCI AMERICA [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectral Characterization of 2-Fluoro-4,5-dimethoxybenzaldehyde

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-4,5-dimethoxybenzaldehyde (CAS No. 71924-62-4), a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide field-proven insights.

Introduction: The Significance of 2-Fluoro-4,5-dimethoxybenzaldehyde

2-Fluoro-4,5-dimethoxybenzaldehyde, also known as 6-fluoroveratraldehyde, is a polysubstituted aromatic aldehyde. Its molecular structure, featuring a fluorine atom and two methoxy groups on the benzene ring, imparts unique electronic properties that make it a valuable building block in organic synthesis. The presence of the fluorine atom can enhance the biological activity and metabolic stability of target molecules, a desirable feature in drug discovery. Accurate and thorough spectral characterization is paramount for verifying the identity, purity, and structure of this compound, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Fluoro-4,5-dimethoxybenzaldehyde, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of 2-Fluoro-4,5-dimethoxybenzaldehyde is outlined below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of 2-Fluoro-4,5-dimethoxybenzaldehyde.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Diagram: Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is predicted based on the analysis of structurally similar compounds. The spectrum is expected to be recorded in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | d | 1H | -CHO |

| ~7.4 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~3.95 | s | 3H | -OCH₃ |

| ~3.93 | s | 3H | -OCH₃ |

Interpretation:

-

Aldehyde Proton (-CHO): The aldehydic proton is expected to appear as a doublet in the downfield region (~10.2 ppm) due to coupling with the adjacent aromatic proton.

-

Aromatic Protons (Ar-H): Two doublets are predicted in the aromatic region, corresponding to the two protons on the benzene ring. Their chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde and fluoro groups. The coupling between these protons will result in a doublet splitting pattern.

-

Methoxy Protons (-OCH₃): Two distinct singlets are expected for the two methoxy groups, as they are in different chemical environments relative to the fluorine and aldehyde substituents.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ at 100 MHz is summarized below. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O |

| ~158 (d) | C-F |

| ~155 | C-OCH₃ |

| ~149 | C-OCH₃ |

| ~125 (d) | C-CHO |

| ~115 (d) | Ar-CH |

| ~110 (d) | Ar-CH |

| ~56.5 | -OCH₃ |

| ~56.3 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected at the most downfield position (~188 ppm).

-

Aromatic Carbons: The aromatic carbons will show a range of chemical shifts. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

-

Methoxy Carbons (-OCH₃): The two methoxy carbons will have chemical shifts around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the powdered 2-Fluoro-4,5-dimethoxybenzaldehyde onto the ATR crystal.

-

Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Diagram: ATR-IR Spectroscopy Workflow

Caption: Workflow for ATR-IR spectroscopy.

IR Spectral Data

The following table summarizes the key absorption bands observed in the ATR-IR spectrum of 2-Fluoro-4,5-dimethoxybenzaldehyde.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (aromatic and methyl) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1270 | Strong | C-O stretch (aryl ether) |

| ~1170 | Strong | C-F stretch |

| ~1030 | Medium | C-O stretch (aryl ether) |

Interpretation:

-

C=O Stretch: The strong absorption band at approximately 1680 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.

-

C-H Stretches: The bands in the 2900-3000 cm⁻¹ region are due to the stretching vibrations of the aromatic and methoxy C-H bonds.

-

Aromatic C=C Stretches: The absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O and C-F Stretches: The strong bands in the fingerprint region, particularly around 1270 cm⁻¹ and 1170 cm⁻¹, correspond to the C-O stretching of the methoxy groups and the C-F stretching vibration, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like 2-Fluoro-4,5-dimethoxybenzaldehyde.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection of 1 µL of the sample solution.

-

Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 250 °C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu.

-

Diagram: GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis.

Mass Spectral Data

The electron ionization mass spectrum of 2-Fluoro-4,5-dimethoxybenzaldehyde exhibits a clear molecular ion peak and characteristic fragment ions.[1]

| m/z | Relative Intensity | Assignment |

| 184 | High | [M]⁺ (Molecular ion) |

| 183 | High | [M-H]⁺ |

| 169 | Medium | [M-CH₃]⁺ |

| 155 | Low | [M-CHO]⁺ |

| 141 | Medium | [M-CH₃-CO]⁺ |

Interpretation:

-

Molecular Ion ([M]⁺): The peak at m/z 184 corresponds to the molecular weight of the compound (C₉H₉FO₃), confirming its elemental composition.[1]

-

[M-H]⁺: A prominent peak at m/z 183 is due to the loss of a hydrogen radical, a common fragmentation for aldehydes.[1]

-

[M-CH₃]⁺: The peak at m/z 169 arises from the loss of a methyl radical from one of the methoxy groups.[1]

-

Further Fragmentation: Other smaller peaks correspond to subsequent losses of functional groups, such as the formyl group (-CHO) and carbon monoxide (CO), which are characteristic fragmentation pathways for benzaldehyde derivatives.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of 2-Fluoro-4,5-dimethoxybenzaldehyde. The combination of predicted NMR data, alongside experimental IR and MS data, offers a detailed and reliable spectroscopic profile of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity and success of research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. 2-Fluoro-4,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Fluoro-4,5-dimethoxybenzaldehyde, Spectral Information. National Center for Biotechnology Information. [Link]

Sources

Solubility Profile of 2-Fluoro-4,5-dimethoxybenzaldehyde: A Guide to Synthesis, Purification, and Formulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals